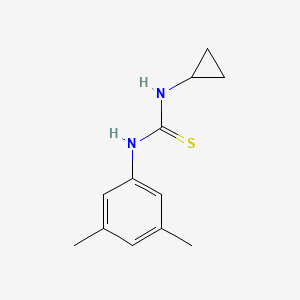

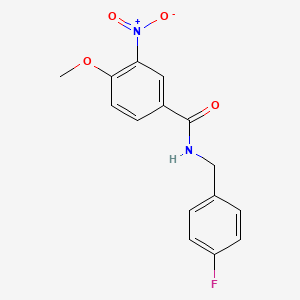

N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide” is a derivative of Benzothiazole (BTA), which belongs to the heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized by (1)H, (13)C NMR and IR spectroscopy and mass-spectrometry .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The BTA nucleus is formed by the fusion of the thiazole ring with a benzene ring .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by (1)H, (13)C NMR and IR spectroscopy and mass-spectrometry .科学研究应用

Anti-Tubercular Compounds

Benzothiazole based compounds, such as N-1,3-benzothiazol-2-yl-3-(2-thienyl)acrylamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antibacterial Agents

N-1,3-benzothiazol-2-yl-arylamide derivatives have been synthesized and evaluated for their antibacterial properties . Some of these compounds have shown promising activity against Staphylococcus aureus .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals .

Optical Materials

Benzothiazole derivatives have also been explored for their potential use as optical materials . These compounds can exhibit unique optical properties, making them suitable for various applications in the field of optoelectronics .

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . These compounds can inhibit the activity of fibroblast growth factors, which play crucial roles in various biological processes .

Autotaxin Inhibitors

Benzothiazole derivatives have been reported as potential autotaxin inhibitors . Autotaxin is an enzyme that plays a key role in the synthesis of lysophosphatidic acid, a bioactive lipid mediator involved in various physiological and pathological processes .

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in various biological processes, and its dysregulation is associated with various diseases .

Inhibitors of Cytosolic Phospholipase A2α

Benzothiazole derivatives have been reported as potential inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the metabolism of phospholipids, and its inhibition can have therapeutic implications in various diseases .

作用机制

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been associated with modulation of proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have shown promising activity against staphylococcus aureus, exhibiting bactericidal activity .

Action Environment

The synthesis of similar compounds has been achieved under relatively milder reaction conditions .

未来方向

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that benzothiazole derivatives have potential for further exploration in drug discovery and development processes .

属性

IUPAC Name |

(E)-N-(1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h1-9H,(H,15,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTYAKIXUIPEEU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)

![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)

![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)

![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)